molecular formula C26H30O8 B14388199 Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate CAS No. 89927-45-7

Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate

Cat. No.: B14388199
CAS No.: 89927-45-7
M. Wt: 470.5 g/mol
InChI Key: DLMHZDKXXZGKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate is a chemical compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . This particular compound is characterized by its unique structure, which includes multiple ethoxy groups and carboxylate esters, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate typically involves the esterification of anthracene derivatives. One common method includes the reaction of 2,3,6,7-tetraethoxyanthracene with dimethyl oxalate under acidic conditions to form the desired dicarboxylate ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar esterification processes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate involves its interaction with various molecular targets. The ethoxy and carboxylate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes or other proteins, although detailed pathways are still under investigation .

Properties

CAS No.

89927-45-7

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

IUPAC Name

dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate

InChI

InChI=1S/C26H30O8/c1-7-31-19-11-15-16(12-20(19)32-8-2)24(26(28)30-6)18-14-22(34-10-4)21(33-9-3)13-17(18)23(15)25(27)29-5/h11-14H,7-10H2,1-6H3

InChI Key

DLMHZDKXXZGKOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCC)C(=O)OC)OCC)OCC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.